molecular formula C12H13NO3 B8709933 methyl 4-ethoxy-1H-indole-6-carboxylate

methyl 4-ethoxy-1H-indole-6-carboxylate

Cat. No. B8709933
M. Wt: 219.24 g/mol
InChI Key: ZGOVZJGRXFBAHZ-UHFFFAOYSA-N
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Patent
US07772253B2

Procedure details

The necessary intermediate 4-Ethoxy-1H-indole-6-carbaldehyde was synthesized following the procedure described in J. Org. Chem. 2004, 69, 6945 and ensuing DIBAL-H—reduction and MnO2—oxidation of the resultant 4-ethoxy-1H-indole-6-carboxylic acid methyl ester, as yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C[AlH]CC(C)C)C.C[O:11][C:12]([C:14]1[CH:22]=[C:21]2[C:17]([CH:18]=[CH:19][NH:20]2)=[C:16]([O:23][CH2:24][CH3:25])[CH:15]=1)=O>O=[Mn]=O>[CH2:24]([O:23][C:16]1[CH:15]=[C:14]([CH:12]=[O:11])[CH:22]=[C:21]2[C:17]=1[CH:18]=[CH:19][NH:20]2)[CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CC(=C2C=CNC2=C1)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C2C=CNC2=CC(=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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